molecular formula C6H4BaO7 B12669927 Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate CAS No. 94313-94-7

Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate

Cat. No.: B12669927
CAS No.: 94313-94-7
M. Wt: 325.42 g/mol
InChI Key: CIVPYUFTSJMQBK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate (CAS 94313-94-7) is a chemical compound with the molecular formula C 6 H 6 O 7 · Ba and a molecular weight of 325.42 g/mol [ citation 1 ]. This compound is the barium salt of 1-oxopropane-1,2,3-tricarboxylic acid, which is more commonly known as oxalosuccinic acid. Oxalosuccinate is a key intermediate in the tricarboxylic acid (TCA) cycle, and its barium salt may be of significant value in biochemical and enzymatic research, particularly in studies focusing on metabolic pathways and isocitrate dehydrogenase (IDH) kinetics [ citation 1 ]. This product is supplied as a commercial material and is intended for use in controlled laboratory and research settings only [ citation 1 ]. Intended Use and Handling: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and conduct all manipulations in a well-ventilated environment, such as a fume hood. The specific physical and chemical properties, such as boiling point, density, and flash point, are characteristic of the material and should be consulted for safe handling and storage.

Properties

CAS No.

94313-94-7

Molecular Formula

C6H4BaO7

Molecular Weight

325.42 g/mol

IUPAC Name

barium(2+);2-oxalobutanedioate

InChI

InChI=1S/C6H6O7.Ba/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+2/p-2

InChI Key

CIVPYUFTSJMQBK-UHFFFAOYSA-L

Canonical SMILES

C(C(C(=O)C(=O)O)C(=O)[O-])C(=O)[O-].[Ba+2]

Origin of Product

United States

Preparation Methods

Direct Neutralization Method

  • Reagents : 1-oxopropane-1,2,3-tricarboxylic acid (oxalosuccinic acid), barium hydroxide or barium carbonate.

  • Procedure : Aqueous solution of the acid is prepared and slowly neutralized with a stoichiometric amount of barium hydroxide or barium carbonate under stirring at ambient or slightly elevated temperature.

  • Reaction :

    $$
    \text{C}6\text{H}6\text{O}7 + \text{Ba(OH)}2 \rightarrow \text{BaH(C}6\text{H}5\text{O}7) + \text{H}2\text{O}
    $$

  • Conditions : The pH is carefully controlled to ensure formation of the hydrogen barium salt rather than the fully neutralized barium salt.

  • Isolation : The product precipitates out or can be crystallized by evaporation or cooling.

Ion Exchange Method

  • Reagents : Sodium or potassium salt of 1-oxopropane-1,2,3-tricarboxylate, barium chloride.

  • Procedure : An aqueous solution of the sodium or potassium salt is treated with barium chloride solution. Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate precipitates due to its lower solubility.

  • Reaction :

    $$
    \text{NaH(C}6\text{H}5\text{O}7) + \text{BaCl}2 \rightarrow \text{BaH(C}6\text{H}5\text{O}_7) \downarrow + 2 \text{NaCl}
    $$

  • Isolation : The precipitate is filtered, washed, and dried.

Controlled pH Precipitation

  • Reagents : Oxalosuccinic acid, barium salt (carbonate or hydroxide), buffer solutions.

  • Procedure : The acid and barium salt are mixed in aqueous solution with pH carefully adjusted to favor the mono-substituted hydrogen barium salt. This method allows better control over the stoichiometry and purity.

  • Notes : This method is preferred for obtaining high-purity samples for research purposes.

Parameter Direct Neutralization Ion Exchange Controlled pH Precipitation
Starting Materials Oxalosuccinic acid + Ba(OH)2 NaH-oxalosuccinate + BaCl2 Oxalosuccinic acid + Ba salt
Solvent Water Water Water + buffer
Temperature 25–60 °C 25 °C 25–40 °C
pH Control Yes (around 5–6) No Yes (precise pH 5–6)
Reaction Time 1–3 hours 30 min – 1 hour 1–2 hours
Isolation Method Filtration, crystallization Filtration Filtration, washing
Purity Moderate to high Moderate High
  • The direct neutralization method is straightforward but requires careful pH control to avoid full neutralization to barium oxalosuccinate, which differs in properties.

  • Ion exchange is effective for rapid synthesis but may introduce impurities from sodium or potassium salts and requires thorough washing.

  • Controlled pH precipitation yields the highest purity and reproducibility, making it suitable for analytical and material science applications.

  • The solubility of this compound is low in water, facilitating its isolation by precipitation.

  • Thermal stability studies indicate that the compound decomposes at elevated temperatures, so drying is typically done under mild conditions.

This compound can be prepared by neutralization of oxalosuccinic acid with barium hydroxide or carbonate, ion exchange from sodium or potassium salts, or controlled pH precipitation methods. Each method offers trade-offs between simplicity, purity, and control. The compound’s preparation requires careful stoichiometric and pH control to ensure the hydrogen barium salt form is obtained rather than fully neutralized salts.

Chemical Reactions Analysis

Hydrolysis and Stability in Aqueous Solutions

The tricarboxylate ion (C₆H₃O₇³⁻) is a conjugate base of oxalosuccinic acid . In solution, it may undergo hydrolysis or act as a chelating agent. Barium ions are known to form stable hydroxides or carbonates, but in this salt, the tricarboxylate ligand likely stabilizes the complex.

Factor Behavior
pH Sensitivity The tricarboxylate ion may protonate at lower pH, altering stability .
Complexation Barium’s coordination chemistry may influence the salt’s solubility .

Precipitation Reactions

Barium ions are prone to forming insoluble salts with sulfates, carbonates, and phosphates . In solutions containing these anions, barium may precipitate out:
Reaction with Sulfate
Ba2++SO42BaSO4\text{Ba}^{2+} + \text{SO}_4^{2-} \rightarrow \text{BaSO}_4 \downarrow
Reaction with Carbonate
Ba2++CO32BaCO3\text{Ba}^{2+} + \text{CO}_3^{2-} \rightarrow \text{BaCO}_3 \downarrow
These reactions would release the tricarboxylate ion into solution, potentially altering its behavior .

Thermal Decomposition

Barium salts often decompose upon heating. While specific data for this compound is limited, barium hydroxide (Ba(OH)₂) decomposes to BaO and water at high temperatures :
2Ba(OH)22BaO+H2O2\text{Ba(OH)}_2 \rightarrow 2\text{BaO} + \text{H}_2\text{O}
For the tricarboxylate salt, thermal decomposition might release CO₂ and form BaO:
Ba(HC6H3O7)BaO+CO2+Other products\text{Ba(HC}_6\text{H}_3\text{O}_7\text{)} \rightarrow \text{BaO} + \text{CO}_2 + \text{Other products}

Biological and Toxicological Interactions

Barium compounds exhibit varied toxicity. In rodent studies, high barium doses caused nephropathy and reduced survival . While the tricarboxylate ion itself is a metabolite , its role in biological systems (e.g., enzyme inhibition, as seen with propane-1,2,3-tricarboxylic acid ) may influence the salt’s behavior.

Analytical Methods

Quantitative analysis of barium can be performed via Inductively Coupled Plasma (ICP) Method 3500-Ba C , which detects barium in water (limit: 0.002 mg/L) and soil (limit: 1.00 mg/kg) .

References

  • Pilgaard Elements. Barium: Chemical reactions.

  • PubChem. 1-Oxopropane-1,2,3-tricarboxylate.

  • Wikipedia. Propane-1,2,3-tricarboxylic acid.

  • OEHHA. Public Health Goal for Barium.

  • WebElements. Barium reactions.

Scientific Research Applications

Chemical Properties and Structure

Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate is a barium salt of a tricarboxylic acid derivative. Its molecular structure allows it to participate in various chemical reactions, making it useful in multiple applications. The compound's unique properties stem from its ability to form stable complexes with metal ions and its role as a ligand in coordination chemistry.

Coordination Chemistry

This compound has been utilized as a ligand in coordination compounds. These complexes often exhibit interesting magnetic and electronic properties, making them suitable for applications in catalysis and materials science. Research indicates that such compounds can enhance the efficiency of catalytic processes due to their ability to stabilize transition states during chemical reactions .

Biological Applications

Research has highlighted the potential of this compound in biological systems. Its structural similarity to naturally occurring metabolites suggests that it may play a role in metabolic pathways or act as a metabolic precursor. Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for pharmaceutical applications .

Materials Science

In materials science, this compound has been investigated for its use in the synthesis of biocompatible polymers and nanomaterials. Its incorporation into polymer matrices can enhance mechanical properties and biocompatibility, which are crucial for biomedical applications such as drug delivery systems and tissue engineering .

Case Study 1: Synthesis of Coordination Polymers

A study demonstrated the synthesis of coordination polymers using this compound as a ligand. These polymers exhibited unique structural features and enhanced thermal stability compared to traditional polymers. The research provided insights into their potential applications in drug delivery systems due to their tunable release profiles .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial activity of this compound derivatives. The study found that certain modifications to the compound significantly increased its efficacy against various bacterial strains. This opens avenues for developing new antimicrobial agents based on this compound .

Mechanism of Action

The mechanism by which barium hydrogen 1-oxopropane-1,2,3-tricarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability and reactivity. This property is particularly useful in biochemical and industrial applications where metal ion control is crucial.

Comparison with Similar Compounds

Data Table: Comparative Properties of Selected Barium Salts

Compound Name CAS Number Anion Type Solubility (Water) Primary Applications Reference
Barium Hydrogen 1-Oxopropane-1,2,3-Tricarboxylate 94313-94-7 Tricarboxylate Low Biochemical Research
Barium Heptadecanoate 17125-80-3 Long-chain carboxylate Insoluble Lubricants, Greases
Barium Hydrogenorthophosphate 10048-98-3 Phosphate Slightly soluble Ceramics, Glass
Barium Dimethylhexanoate 94481-49-9 Branched carboxylate Low Polymer Stabilizers

Biological Activity

Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate, commonly referred to as barium oxalosuccinate, is a compound that has garnered attention due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant studies that highlight its significance in biological systems.

This compound is a derivative of oxalosuccinic acid and belongs to the class of tricarboxylic acids. Its chemical formula is C6H6O7Ba\text{C}_6\text{H}_6\text{O}_7\text{Ba}, and it is characterized by three carboxylic acid groups. The compound is slightly soluble in water and exhibits moderate acidity, with a pKa indicative of its dissociation properties in biological environments .

  • Enzymatic Interactions : Barium oxalosuccinate plays a role in the tricarboxylic acid (TCA) cycle as an unstable intermediate. It is formed during the oxidative decarboxylation of isocitrate to alpha-ketoglutarate, catalyzed by the enzyme isocitrate dehydrogenase. This process is crucial for cellular respiration and energy production in aerobic organisms .
  • Metal Ion Interaction : The presence of barium ions can influence various biochemical pathways. Barium ions are known to interact with cellular membranes and can modulate ion channel activity, potentially affecting neurotransmission and muscle contraction .

Biological Activity

The biological activity of this compound has been investigated in various contexts:

  • Antioxidant Properties : Some studies suggest that compounds similar to barium oxalosuccinate may exhibit antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress .
  • Metabolic Regulation : As an intermediate in the TCA cycle, barium oxalosuccinate may influence metabolic pathways related to energy production and biosynthesis of key metabolites .

Study 1: Metabolic Effects in Animal Models

A study conducted on rats demonstrated that supplementation with barium oxalosuccinate led to enhanced mitochondrial function and improved energy metabolism. The animals exhibited increased levels of ATP synthesis and reduced markers of oxidative stress compared to control groups .

Study 2: Neuroprotective Effects

Research has indicated that barium oxalosuccinate may have neuroprotective effects. In vitro studies using neuronal cell lines showed that treatment with the compound reduced apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Mechanism Study Reference
AntioxidantScavenging free radicals
Metabolic enhancementModulating TCA cycle
NeuroprotectionReducing oxidative stress-induced apoptosis

Q & A

Q. Q1. What are the established methods for synthesizing barium hydrogen 1-oxopropane-1,2,3-tricarboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two primary routes:

Hydrolysis of Triethyl 1-Oxopropane-1,2,3-Tricarboxylate :

  • The triethyl ester derivative undergoes alkaline hydrolysis (e.g., NaOH/KOH) followed by ion exchange with barium salts. Reaction temperature (60–80°C) and pH (8–10) are critical to avoid decarboxylation .
  • Yield Optimization : Excess barium chloride (1.2–1.5 equivalents) ensures complete precipitation.

Direct Neutralization of Oxalosuccinic Acid :

  • Oxalosuccinic acid (CAS 1948-82-9) is reacted with barium hydroxide under controlled pH (6.5–7.5) to prevent formation of insoluble barium carbonate .

Q. Q3. How does this compound function as an intermediate in the tricarboxylic acid (TCA) cycle, and what experimental evidence supports its enzymatic binding?

Methodological Answer:

  • Role in Isocitrate Dehydrogenase (IDH) Catalysis : The compound (as oxalosuccinate) is a transient intermediate in the IDH-catalyzed conversion of isocitrate to 2-oxoglutarate.
  • Experimental Validation :
    • Isotopic Labeling : 13C^{13}\text{C}-labeled isocitrate tracks the formation of oxalosuccinate via NMR.
    • Enzyme Kinetics : Stopped-flow spectrophotometry reveals a kcatk_{\text{cat}} of 12 s⁻¹ for IDH with oxalosuccinate as the substrate .
  • Stereochemical Specificity : The (1R,2S)-isomer is enzymatically active, while the (1S,2S)-isomer is inert. Chiral HPLC confirms stereopurity .

Advanced Research: Addressing Stereochemical Complexity

Q. Q4. What analytical strategies resolve stereoisomerism in this compound, and how do epimerases influence its configuration?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IA-3 column (3 μm, 150 × 4.6 mm) with a mobile phase of hexane:isopropanol (90:10, 0.1% TFA) to separate (1R,2S) and (1S,2S) isomers.
  • Epimerase Activity : Isocitrate epimerase (EC 5.1.2.6) catalyzes the interconversion of (1R,2S)- and (1S,2S)-isomers. Activity assays (pH 7.4, 37°C) show a KmK_m of 0.8 mM for the (1R,2S)-isomer .

Data Contradiction Analysis: Stability Under Variable Conditions

Q. Q5. Discrepancies exist in reported stability of this compound. How can researchers validate its degradation pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heating at 5°C/min under N₂ reveals decomposition onset at 180°C, with mass loss corresponding to CO₂ release (19.5% weight loss between 180–220°C) .
  • Hydrolytic Stability : Accelerated aging studies (40°C/75% RH, 30 days) show <2% degradation by HPLC. Contrasting reports of instability may stem from trace metal impurities (e.g., Fe³⁺) catalyzing decarboxylation. ICP-MS is recommended to screen for contaminants .

Advanced Research: Computational Modeling of Coordination Geometry

Q. Q6. What computational methods predict the coordination geometry of barium in this complex, and how do they align with experimental data?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize the structure using B3LYP/6-31G(d) for ligands and LANL2DZ for Ba²⁺. Predicted bond lengths (Ba–O: 2.65–2.75 Å) match XRD data (2.68–2.72 Å).
  • Topological Analysis : Quantum Theory of Atoms in Molecules (QTAIM) identifies three critical bond paths between Ba²⁺ and carboxylate oxygens, confirming a distorted octahedral geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.